2-Amino-1-(5-chloropyridin-2-YL)ethan-1-OL
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Overview
Description
2-Amino-1-(5-chloropyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-chloropyridin-2-yl)ethan-1-ol typically involves the reaction of 5-chloropyridine with ethylene oxide in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-chloropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-Amino-1-(5-chloropyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Amino-1-(5-chloropyridin-2-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds with various enzymes and receptors, potentially inhibiting their activity. The chlorine atom in the pyridine ring can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(5-chloropyridin-3-yl)ethan-1-ol
- 1-(5-chloropyridin-2-yl)ethan-1-amine
- 1-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-5-yl}ethan-1-one
Uniqueness
Compared to similar compounds, 2-Amino-1-(5-chloropyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-amino-1-(5-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4,7,11H,3,9H2 |
InChI Key |
QKWUUKLICHKXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(CN)O |
Origin of Product |
United States |
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